3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid
Description
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a ketone group at the 3-position and a carboxylic acid moiety at the 1-position of the cyclobutane ring. The propan-2-yl (isopropyl) substituent at the 1-position introduces steric bulk and lipophilicity, distinguishing it from simpler analogs. Cyclobutane-based carboxylic acids are of interest in medicinal chemistry due to their constrained geometry, which can enhance binding specificity in drug design .
Properties
CAS No. |
766513-48-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxo-1-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
HSNAYVUPDPZSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps including bromination, cyclization, and hydrolysis. The reaction conditions often involve the use of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial process may also involve purification steps such as crystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is used as a building block in organic synthesis. It can undergo oxidation to form sulfoxides and sulfones, reduction to produce alcohol derivatives, and substitution to create various substituted cyclobutane derivatives.
- Biology The compound is investigated for its potential biological activities. The mechanism of action may involve interaction with specific molecular targets, acting as an inhibitor or activator of certain enzymes depending on its structure and functional groups. The pathways involved can include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
- Medicine 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is explored as an intermediate in synthesizing pharmaceutical compounds.
- Industry This compound is utilized in developing new materials and chemical processes.
Synthesis of 3-oxo cyclobutane-carboxylic acid
3-oxo cyclobutane-carboxylic acid, a medical intermediate, can be synthesized using acetone, bromine, and propane dinitrile as raw materials, with ethanol, DMF, and water as solvents . Sodium iodide is used as an activator, and Tetrabutyl amonium bromide (TBAB) as a phase-transfer catalyst . The process involves a three-step reaction to obtain the target product . This method provides a simple operational path with a short production cycle and low synthetic cost, while avoiding the use of highly toxic products . The yield of this process ranges from 52% to 68%, with a product purity of 99% to 99.2% .
An alternative method involves using 3-dichloroacetone as the raw material to generate a ketol reaction with ethylene glycol, followed by a cyclization reaction with methyl malonate, ethyl malonate, or diisopropyl malonate, and finally, a hydrolysis reaction under strong acid conditions .
Role as a Pharmaceutical Intermediate
Mechanism of Action
The mechanism of action of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary based on the therapeutic area being investigated. For example, it may inhibit kinases or other signaling proteins involved in disease pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and predicted physicochemical properties of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The isopropyl group likely elevates logP values, improving membrane permeability relative to the parent compound or CF₃ analog.
- Acidity : The trifluoromethyl group (CF₃) in the CF₃ analog lowers the pKa of the carboxylic acid due to its electron-withdrawing nature, whereas the isopropyl group (electron-donating) may slightly raise it .
Collision Cross-Section (CCS) and Mass Spectrometry
Predicted CCS values, used in ion mobility spectrometry, highlight differences in molecular size and shape:
- 3-Oxo-1-phenylcyclobutane-1-carboxylic acid : CCS = 140.2 Ų ([M+H]+). The planar phenyl group minimizes 3D bulk .
- 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid : CCS = 148.9 Ų ([M+H]+). The tetrahedral CF₃ group increases molecular volume .
- Target Compound : CCS data are unavailable, but the isopropyl group’s branched structure is expected to yield a CCS between 145–150 Ų, closer to the CF₃ analog.
Biological Activity
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its potential biological activities. This compound features a cyclobutane ring with a ketone and a carboxylic acid functional group, which may influence its interactions with biological systems. The unique structural characteristics of this compound position it as an interesting candidate for medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid can be represented as follows:
This compound's stereochemistry is critical, as it can significantly affect its reactivity and biological interactions. The presence of both the ketone and carboxylic acid groups allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.
The biological activity of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism of action includes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It could bind to specific receptors, influencing signal transduction pathways.
- Biochemical Modulation : The functional groups allow for hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets.
Biological Activity
Research indicates that 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. It has demonstrated effectiveness against several strains of bacteria in vitro.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through its interaction with specific cellular pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging data indicate potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases. The compound may help mitigate oxidative stress in neuronal cells.
Case Studies
A few notable studies highlight the biological activity of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones against tested bacterial strains, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on various cancer cell lines.
- Results : IC50 values indicated that the compound effectively reduced cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, suggesting a dose-dependent response.
-
Neuroprotective Mechanism Exploration :
- Objective : To assess the neuroprotective effects in models of oxidative stress.
- Outcomes : The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures under oxidative stress conditions.
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic routes for 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid?
Methodological Answer: Synthesis strategies for this compound often involve cyclobutane ring formation coupled with functional group modifications. Key approaches include:
- Cyclization of keto esters : Reacting γ-keto esters with propargyl alcohols under acid catalysis to form the cyclobutane ring, followed by hydrolysis of the ester group .
- Isopropyl group introduction : Alkylation of 3-oxocyclobutane-1-carboxylate derivatives with isopropyl halides, followed by deprotection of the carboxylic acid group .
- Oxidative methods : Oxidation of 1-(propan-2-yl)cyclobutane-1,3-diol derivatives using Jones reagent to introduce the ketone group .
| Method | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| Cyclization | γ-Keto ester, H2SO4 | 60-75% | |
| Alkylation | Isopropyl iodide, K2CO3 | 50-65% | |
| Oxidation | Jones reagent (CrO3/H2SO4) | 70-85% |
Q. How is the structural integrity of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid confirmed in research?
Methodological Answer: Structural validation typically employs:
- 1H NMR : Peaks for the cyclobutane ring protons (δ 2.5–3.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .
- HPLC : Purity assessment (>95% purity threshold) using reverse-phase C18 columns with UV detection at 210–220 nm .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (C9H12O3: 168.19 g/mol) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclobutane ring in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations are used to model:
- Ring strain : The cyclobutane ring exhibits ~20 kcal/mol strain energy, influencing its propensity for ring-opening reactions .
- Electrophilic reactivity : The ketone group at position 3 enhances electrophilic character, making the α-carbon susceptible to nucleophilic attack .
- Collision cross-section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 85 Ų) to validate gas-phase conformations .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites.
Q. What strategies resolve discrepancies between HPLC purity and NMR integration data?
Methodological Answer: Discrepancies arise from:
- Residual solvents : HPLC may misattribute solvent peaks as impurities. Use TGA (thermogravimetric analysis) to confirm solvent content .
- Proton exchange : The carboxylic acid proton may broaden or disappear in NMR. Perform deuterium exchange or use 13C NMR for quantification .
- Diastereomers : Chiral impurities undetected by HPLC. Use chiral columns or polarimetry for enantiomeric excess analysis .
Case Study:
A batch with 99.78% HPLC purity showed 95% NMR integration due to residual DMSO. TGA confirmed 0.5% solvent content, reconciling the data .
Q. How can enantiomerically pure forms of this compound be synthesized?
Methodological Answer: Chiral resolution methods include:
- Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclobutane formation .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of ester precursors to separate enantiomers (e.g., >90% ee with Candida antarctica lipase) .
- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
Key Challenge:
The isopropyl group’s steric bulk reduces enzymatic efficiency, requiring optimized solvent systems (e.g., tert-butanol/water) .
Q. What experimental designs are used to study its interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes (e.g., KD values for cyclooxygenase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .
- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2) .
Example Finding:
Analogous cyclobutane-carboxylic acids show anti-inflammatory activity via COX-2 inhibition (IC50: 5–10 µM) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies use:
- Forced degradation : Expose to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC .
- pH stability : Assess degradation in buffers (pH 1–13). The carboxylic acid group is prone to decarboxylation at pH < 2 .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0, 25°C | Decarboxylation | 48 hours |
| UV light, 25°C | Cyclobutane ring opening | 72 hours |
| Dry, 4°C | No significant degradation | >6 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
